PDAM

Descripción

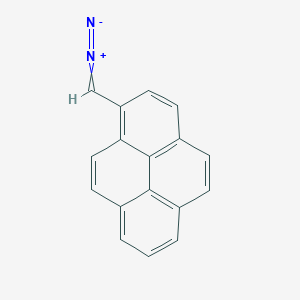

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(diazomethyl)pyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N2/c18-19-10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)17(13)16(11)12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEIBAWRLFPGPAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70999730 | |

| Record name | 1-(Diazomethyl)pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70999730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78377-23-8 | |

| Record name | 1-(Diazomethyl)pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70999730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Pyrenyldiazomethane

Multi-Step Synthetic Pathways for PDAM

Multi-step synthesis provides a practical approach for producing this compound in a laboratory setting, which can be more cost-effective than commercial procurement. emich.edu These methods allow for the on-demand preparation of the reagent, which is beneficial as this compound can degrade upon exposure to light and heat. emich.edu

A widely utilized and effective two-step synthesis begins with 1-pyrenecarboxaldehyde (B26117). emich.eduemich.edu This pathway first involves the formation of a hydrazone intermediate, which is subsequently oxidized to yield the final diazomethane (B1218177) product. emich.edu

The initial step in this sequence is the condensation reaction between 1-pyrenecarboxaldehyde and hydrazine (B178648) monohydrate to form pyrenecarboxaldehyde hydrazone. emich.edu The aldehyde group of the pyrene (B120774) starting material is converted into a hydrazone in this reaction. emich.edu The process typically involves dissolving 1-pyrenecarboxaldehyde and hydrazine monohydrate in ethanol (B145695) and stirring the mixture for several hours at room temperature. emich.eduscribd.com The resulting product, pyrenecarboxaldehyde hydrazone, precipitates from the solution and can be collected by filtration. emich.eduscribd.com Recrystallization from a suitable solvent like ethanol can be performed to purify the intermediate. emich.eduscribd.com

Table 1: Reaction Details for Pyrenecarboxaldehyde Hydrazone Formation emich.eduscribd.com

| Parameter | Details |

| Starting Material | 1-Pyrenecarboxaldehyde |

| Reagent | Hydrazine Monohydrate |

| Solvent | Ethanol |

| Reaction Time | ~3 hours |

| Product | Pyrenecarboxaldehyde Hydrazone |

| Typical Yield | ~80% (approx. 0.4g from 0.5g starting material) emich.edu |

The second step is the oxidation of the purified pyrenecarboxaldehyde hydrazone to 1-pyrenyldiazomethane. emich.edu This transformation is commonly achieved using an oxidizing agent such as activated manganese dioxide. emich.eduscribd.com The hydrazone is suspended in a solvent like diethyl ether, and the manganese dioxide is added. emich.edu The reaction mixture is often subjected to sonication for a couple of hours to facilitate the conversion. emich.eduscribd.com After the reaction is complete, the solid manganese dioxide is removed by filtration. emich.edu Evaporation of the solvent from the filtrate yields 1-pyrenyldiazomethane as reddish-brown crystals. emich.edu

Table 2: Reaction Details for Oxidation of Pyrenecarboxaldehyde Hydrazone emich.eduscribd.com

| Parameter | Details |

| Starting Material | Pyrenecarboxaldehyde Hydrazone |

| Oxidizing Agent | Activated Manganese Dioxide |

| Solvent | Diethyl Ether |

| Reaction Time | ~1-2 hours (with sonication) |

| Product | 1-Pyrenyldiazomethane |

| Typical Yield | ~50% (approx. 0.1g from 0.2g starting material) emich.edu |

An alternative synthetic route to this compound begins with pyrenylchloromethane. researchgate.net This pathway involves the conversion of the chloromethyl group to an aminomethyl group, followed by a diazotization reaction. researchgate.net This method was selected in some studies due to the straightforward modification of the chloromethyl group to an aminomethyl group via treatment with ammonia. researchgate.net

The first stage of this pathway involves the transformation of pyrenylchloromethane into 1-pyrenylaminomethane. This is achieved by treating the chloromethyl precursor with ammonia. researchgate.net This nucleophilic substitution reaction replaces the chlorine atom with an amino group, furnishing the primary amine necessary for the subsequent diazotization step.

Table 3: Reaction Details for Conversion to Pyrenylaminomethane researchgate.net

| Parameter | Details |

| Starting Material | Pyrenylchloromethane |

| Reagent | Ammonia |

| Product | 1-Pyrenylaminomethane |

The final step in this sequence is the diazotization of 1-pyrenylaminomethane to produce this compound. researchgate.net The diazotization of a primary aromatic amine requires nitrous acid, which is unstable and typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like sulfuric acid or hydrochloric acid. researchgate.netorganic-chemistry.orgmasterorganicchemistry.com The reaction is highly temperature-sensitive and must be carried out at low temperatures (typically 0-5 °C) to prevent the unstable diazonium salt from decomposing. researchgate.netnumberanalytics.comlibretexts.org

In a typical procedure, 1-pyrenylaminomethane is dissolved in a mixture of concentrated sulfuric acid and water, then cooled to 0–4 °C in an ice bath. researchgate.net A cold aqueous solution of sodium nitrite is then added slowly, maintaining the low temperature. researchgate.net The reaction proceeds until a permanent brick-red color is observed, indicating the formation of the diazonium salt, which subsequently yields the 1-pyrenyldiazomethane product. researchgate.net The final product can be isolated as red crystals after filtration and drying under reduced pressure. researchgate.net

Table 4: Reaction Details for Diazotization of Pyrenylaminomethane researchgate.net

| Parameter | Details |

| Starting Material | 1-Pyrenylaminomethane |

| Reagents | Sodium Nitrite, Sulfuric Acid, Water |

| Reaction Temperature | 0–7 °C |

| Product | 1-Pyrenyldiazomethane (via Diazonium Salt) |

Conversion to Pyrenylaminomethane

Alternative Synthetic Routes and Scalability Considerations

While the foundational synthesis of 1-pyrenyldiazomethane (this compound) provides a reliable method, alternative routes offer flexibility and may be more suitable for specific applications or scales of production. One common alternative approach involves the oxidation of 1-pyrenecarboxaldehyde hydrazone. emich.edu This method is often favored for its straightforward procedure, which can be readily implemented in a standard organic chemistry laboratory. emich.edu

The scalability of any synthetic route is a critical factor for its practical application. The hydrazone oxidation route has been demonstrated on a small scale, yielding approximately 0.1 grams of this compound from 0.2 grams of the hydrazone precursor. emich.edu While this is suitable for many laboratory applications, scaling up this process would require careful consideration of factors such as reaction kinetics, heat transfer, and purification methods to maintain yield and purity. The cost of starting materials and reagents also becomes a more significant consideration at larger scales. For instance, while the laboratory-scale synthesis can be more cost-effective than purchasing small quantities of this compound, the economics may shift as the production volume increases. emich.edu

Purification and Characterization Techniques in this compound Synthesis

Recrystallization and Filtration Methods

Purification of the intermediate and final products is crucial for obtaining high-purity 1-pyrenyldiazomethane. Recrystallization is a primary technique employed for this purpose. pitt.edutcu.edu This method relies on the principle of dissolving the compound in a suitable hot solvent and allowing it to crystallize as the solution cools, leaving impurities behind in the solvent. pitt.edupraxilabs.com

The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound readily at elevated temperatures but poorly at room or lower temperatures. pitt.edu For the intermediate, 1-pyrenecarboxaldehyde hydrazone, solvents like ethanol and methanol (B129727) have been found to be effective, with minimal sample loss during the process. emich.edu In contrast, solvents such as toluene (B28343) and ethyl acetate (B1210297) can lead to significant sample loss. emich.edu

Following recrystallization, the purified crystals are collected using filtration, typically vacuum filtration. emich.edupitt.edu This technique efficiently separates the solid crystals from the liquid solvent containing the dissolved impurities. tcu.edu The collected crystals are then washed with a small amount of cold recrystallization solvent to remove any remaining impurities from the crystal surface before being dried. pitt.edu

Purity Assessment using Spectroscopic Techniques

A variety of spectroscopic techniques are indispensable for confirming the structure and assessing the purity of synthesized 1-pyrenyldiazomethane and its precursors.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for structural elucidation. For the intermediate, 1-pyrenecarboxaldehyde hydrazone, 1H NMR spectroscopy can confirm its formation by identifying characteristic peaks, such as the N-H proton signal and the aromatic protons of the pyrene moiety. emich.eduacs.org The disappearance of the aldehyde proton peak from the starting material, 1-pyrenecarboxaldehyde, indicates the progression of the reaction. emich.edu

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, confirming its identity. For this compound, mass spectrometry can verify the molecular ion peak at m/z 216, corresponding to its molecular weight. researchgate.net The presence of fragment ions, such as the naphthalenbenzomethane ion at m/z 179, further corroborates the structure of the synthesized this compound. researchgate.net

Fluorescence Spectroscopy is particularly useful for characterizing this compound due to its fluorescent properties. The emission spectrum of this compound typically shows a maximum at approximately 395 nm when excited at 340 nm. emich.eduresearchgate.net This characteristic fluorescence can be used to confirm the presence of the desired product and assess its purity. The fluorescence intensity of derivatized products can also indicate the effectiveness of the synthesized this compound as a labeling agent. emich.edu

UV-Vis Spectroscopy can also be employed to analyze the chromophoric properties of this compound and its derivatives. chemrxiv.org

| Spectroscopic Technique | Information Provided | Key Findings for this compound and Intermediates |

| NMR Spectroscopy | Structural elucidation and confirmation of functional groups. | Confirms the formation of 1-pyrenecarboxaldehyde hydrazone and the disappearance of the starting aldehyde. emich.eduacs.org |

| Mass Spectrometry | Molecular weight and fragmentation pattern. | Confirms the molecular ion of this compound at m/z 216 and characteristic fragments. researchgate.net |

| Fluorescence Spectroscopy | Emission and excitation maxima, purity assessment. | Shows a characteristic emission maximum around 395 nm for this compound. emich.eduresearchgate.net |

| UV-Vis Spectroscopy | Chromophoric properties. | Used to analyze the absorption characteristics of this compound and its derivatives. chemrxiv.org |

Considerations for Laboratory-Scale Production and Cost-Effectiveness

The laboratory-scale synthesis of 1-pyrenyldiazomethane presents a viable and cost-effective alternative to commercial procurement. emich.edu Commercially available this compound can be expensive, with prices sometimes exceeding $300 for less than a gram. emich.edu A simple two-step synthesis, such as the oxidation of 1-pyrenecarboxaldehyde hydrazone, can be performed in a standard undergraduate chemistry laboratory, significantly reducing material costs. emich.edu

The reagents required for this synthesis, including 1-pyrenecarboxaldehyde, hydrazine monohydrate, and manganese dioxide, are generally accessible from chemical suppliers. emich.edu The procedure itself utilizes common laboratory techniques such as stirring, filtration, and sonication, making it accessible to researchers with basic organic synthesis skills. emich.edu

Chemical Reactivity and Mechanistic Studies of 1 Pyrenyldiazomethane

Carbene Formation from 1-Pyrenyldiazomethane

The generation of carbenes, highly reactive intermediates, from 1-pyrenyldiazomethane is a key step that initiates a variety of chemical transformations. This process can be induced through photochemical irradiation or by using transition metal catalysts.

The exposure of 1-pyrenyldiazomethane to light leads to the cleavage of the carbon-nitrogen bond, releasing a molecule of dinitrogen and forming the corresponding 1-pyrenylcarbene. This photochemical process is a common and efficient method for generating carbene intermediates. The characteristics of this process, including its efficiency and dependence on the energy of the incident light, have been the subject of detailed studies.

The outcome of the photolysis of diazo compounds can be influenced by the wavelength of the light used for irradiation. nsf.govqut.edu.au Different excitation wavelengths can lead to the formation of different excited states of the carbene, which may exhibit distinct reactivities. nsf.gov For instance, irradiation at a longer wavelength might produce a relaxed, ground-state singlet carbene, while a shorter wavelength could generate a vibrationally or electronically excited state. nsf.gov This phenomenon, known as wavelength-dependent photochemistry, has been observed for other diazo compounds and suggests that the reactivity of 1-pyrenylcarbene could potentially be controlled by tuning the excitation wavelength. nsf.govpdfdrive.to The specific effects of different wavelengths on the photochemistry of 1-pyrenyldiazomethane would require further experimental investigation.

An alternative to photochemical methods for generating carbenes from diazo compounds is the use of transition metal catalysts. cas.cz Metals such as copper (Cu), rhodium (Rh), and ruthenium (Ru) are known to catalyze the decomposition of diazo compounds, leading to the formation of metal-carbene complexes, also known as metallocarbenes. cas.cz These intermediates exhibit unique reactivity compared to free carbenes and are widely used in organic synthesis. The reaction of 1-pyrenyldiazomethane with a transition metal catalyst would proceed through the formation of a 1-pyrenyl-metallocarbene intermediate, which could then participate in various chemical transformations. The choice of metal and its ligands can influence the selectivity and efficiency of the subsequent reactions. cas.cz

Photochemical Generation of Carbenes

Quantum Yields and Efficiency of Carbene Formation

Reactions Involving Carbene Intermediates

Once generated, 1-pyrenylcarbene can undergo a variety of reactions, including cycloadditions. These reactions are synthetically valuable for the construction of complex molecular architectures.

Carbenes are well-known to participate in [2+1]-cycloaddition reactions with alkenes to form cyclopropane (B1198618) derivatives. numberanalytics.comlibretexts.org In this type of reaction, the carbene adds across the double bond of the alkene in a concerted or stepwise manner. The photochemical or transition metal-catalyzed decomposition of 1-pyrenyldiazomethane in the presence of an alkene would be expected to yield a pyrene-substituted cyclopropane. The stereochemistry of the resulting cyclopropane can be influenced by whether the reaction proceeds through a singlet or triplet carbene intermediate, or through a metallocarbene. Visible light-induced generation of singlet nucleophilic carbenes has been shown to result in rapid intramolecular [2+1]-cycloaddition with tethered olefins. rsc.org These reactions are significant as they allow for the formation of multiple stereocenters in a single step. numberanalytics.com

[2+1]-Cycloaddition Reactions

Cyclopropanation Reactions with Olefins

The reaction of the carbene generated from 1-pyrenyldiazomethane with olefins is a key method for forming pyrenyl-substituted cyclopropanes. iastate.edu This transformation can be initiated either photochemically or through transition-metal catalysis. wikipedia.orgwikipedia.org The choice of catalyst and the nature of the olefin substrate, particularly whether it is electron-rich or electron-deficient, significantly influence the reaction's efficiency and stereoselectivity. rsc.orgnih.govliv.ac.ukresearchgate.net

The reaction of aryldiazomethanes with olefins, often mediated by transition metal catalysts like rhodium(II) acetate (B1210297) or copper(II) acetylacetonate, typically yields cyclopropanes. rsc.org For instance, the catalytic cyclopropanation of electron-deficient alkenes with phenyldiazomethane (B1605601), a close analog of 1-pyrenyldiazomethane, proceeds in high yields. rsc.org Iron(II) porphyrin complexes have also been shown to catalyze the cyclopropanation of styrene (B11656) with aryldiazomethanes, with the stereoselectivity (trans/cis ratio) being tunable by adjusting the steric bulk of the diazo compound or the porphyrin ligand. iastate.edu In some cases, the reaction proceeds through a 1,3-dipolar cycloaddition to form a pyrazoline intermediate, which then eliminates dinitrogen to yield the cyclopropane. wikipedia.org

| Olefin Type | Catalyst/Method | Key Findings | Citations |

|---|---|---|---|

| General Olefins | Photolysis | Photoexcitation of 1-pyrenyldiazomethane generates a carbene that attaches to olefins. | uchile.cluchile.clresearchgate.net |

| Electron-Deficient Alkenes | Rh₂(OAc)₄, Cu(acac)₂ | Analogous reactions with phenyldiazomethane show high yields of cyclopropanes. | rsc.org |

| Styrene | Iron(II) Porphyrin Complexes | Catalyzes cyclopropanation with aryldiazomethanes; stereoselectivity is tunable. Trans-cyclopropanes are major products with less bulky diazoalkanes. | iastate.edu |

| Various Alkenes | Cobalt(II)-Porphyrin | Engineered enzymes and metal complexes can perform asymmetric cyclopropanations, yielding chiral products with high enantioselectivity. | wikipedia.orgnih.gov |

Cyclopropenation Reactions with Alkynes

The reaction between a carbene and an alkyne yields a cyclopropene. The 1-pyrenylcarbene generated from 1-pyrenyldiazomethane is expected to react with alkynes to form 1-pyrenylcyclopropenes. While specific studies detailing this reaction for 1-pyrenyldiazomethane are not extensively documented, the reactivity is inferred from the known chemistry of carbenes. A related study on the cobalt(II)-catalyzed asymmetric reaction of α-alkynyldiazomethanes with alkenes demonstrates the formation of valuable chiral alkynyl cyclopropanes. nih.gov This showcases the fundamental reactivity between a carbene center and a carbon-carbon triple bond within a catalytic cycle, supporting the potential for 1-pyrenylcarbene to undergo analogous cyclopropenation reactions with alkyne substrates. nih.gov

X-H and C-H Insertion Reactions

A hallmark of carbene reactivity is the ability to insert into single bonds, most notably carbon-hydrogen (C-H) and various heteroatom-hydrogen (X-H) bonds. uchile.cliastate.edu The 1-pyrenylcarbene, upon its generation from 1-pyrenyldiazomethane, readily participates in these insertion reactions. uchile.cluchile.clresearchgate.net

Insertions into O-H, N-H, S-H, and Si-H Bonds

The insertion of 1-pyrenylcarbene into heteroatom-hydrogen bonds is a highly efficient process, particularly for O-H bonds. This reaction has been widely exploited for fluorescently labeling molecules containing hydroxyl and carboxylic acid functional groups. uchile.clbevital.no

O-H Insertion: 1-Pyrenyldiazomethane reacts readily with carboxylic acids at room temperature without a catalyst to form stable and intensely fluorescent 1-pyrenylmethyl esters. bevital.noresearchgate.net This reaction can proceed in both protic and aprotic solvents. bevital.no It has been used for the derivatization of fatty acids, prostaglandins (B1171923), and bile acids. researchgate.netopen.ac.uk The carbene also inserts into the O-H bonds of alcohols, water, and even the phosphate (B84403) groups of nucleotides, providing a method for labeling biomolecules. uchile.clresearchgate.netfishersci.se

N-H Insertion: While aliphatic amines can often inhibit transition-metal catalysts, specialized catalytic systems have been developed to facilitate the insertion of carbenes into N-H bonds. nih.gov For example, a dual catalytic system using an achiral copper complex and a chiral amino-thiourea enables the highly enantioselective insertion of carbenes into the N-H bonds of aliphatic amines to produce chiral α-amino acid derivatives. nih.gov Similar reactivity is expected for 1-pyrenylcarbene, providing a pathway to C-N bond formation.

S-H and Si-H Insertion: The insertion of carbenes into sulfur-hydrogen (S-H) and silicon-hydrogen (Si-H) bonds is a well-established transformation in carbene chemistry. Although specific examples employing 1-pyrenyldiazomethane are not prominent in the literature, the high reactivity of 1-pyrenylcarbene suggests it is capable of these reactions, analogous to other carbenes. These reactions would lead to the formation of pyrenyl-substituted thioethers and silanes, respectively.

| X-H Bond | Substrate Type | Product | Key Findings | Citations |

|---|---|---|---|---|

| O-H | Carboxylic Acids | Pyrenylmethyl Ester | Reaction is rapid at room temperature without a catalyst. Widely used for fluorescent labeling. | bevital.noresearchgate.net |

| O-H | Alcohols, Water | Pyrenylmethyl Ether | Occurs upon photolysis of 1-pyrenyldiazomethane in the presence of hydroxylated molecules. | uchile.clresearchgate.net |

| O-H | Nucleotide Phosphates | Pyrenylmethyl Phosphate Ester | Demonstrates selective alkylation at phosphate groups. | researchgate.net |

| N-H | Aliphatic Amines | α-(Pyrenylmethyl)amine | Analogous reactions with other diazo compounds are highly enantioselective with appropriate catalysts. | nih.govrochester.edu |

Wolff Rearrangement

The Wolff rearrangement is a specific reaction of α-diazocarbonyl compounds, which upon thermal, photochemical, or metal-catalyzed activation, lose dinitrogen and undergo a 1,2-rearrangement to form a ketene (B1206846). wikipedia.orgorganic-chemistry.orgunacademy.com This ketene can then be trapped by nucleophiles like water, alcohols, or amines to generate carboxylic acid derivatives. wikipedia.org

It is critical to note that 1-pyrenyldiazomethane does not undergo the Wolff rearrangement . The substrate for this reaction must be an α-diazo ketone or a related α-diazocarbonyl compound. organic-chemistry.org 1-Pyrenyldiazomethane is an aryldiazomethane, lacking the requisite adjacent carbonyl group needed to direct the rearrangement and form a ketene intermediate. youtube.com Its chemistry is dominated by the formation of 1-pyrenylcarbene, which leads to the insertion and cyclopropanation reactions discussed previously. uchile.cl

Olefinations of Carbonyl Compounds

The direct olefination of a carbonyl compound involves the conversion of a C=O double bond into a C=C double bond. While this is the domain of reagents like Wittig ylides, the reaction of diazo compounds with carbonyls follows a different pathway. 1-Pyrenyldiazomethane is expected to react with aldehydes and ketones to initially form an epoxide. This reaction likely proceeds via the nucleophilic attack of the diazo carbon on the carbonyl carbon, followed by ring closure and loss of dinitrogen. The resulting pyrenyl-substituted epoxide can be a stable product or undergo further rearrangement depending on the reaction conditions and the structure of the carbonyl compound. This pathway does not typically result in a direct olefination product.

Formation of C-C, C-N, C-O, C-Si, C-S Bonds

The diverse reactivity of 1-pyrenyldiazomethane, proceeding through its carbene intermediate, serves as a powerful tool for the formation of a variety of covalent bonds. uchile.cl

C-C Bond Formation: The primary route to new carbon-carbon bonds using 1-pyrenyldiazomethane is through cyclopropanation reactions with olefins, which creates two new C-C single bonds. iastate.edursc.org

C-N Bond Formation: Insertion of the 1-pyrenylcarbene into the N-H bonds of amines and related nitrogen compounds is a direct method for forming C-N bonds, yielding pyrenyl-substituted amino derivatives. nih.govuri.edu

C-O Bond Formation: C-O bonds are readily formed via the insertion of 1-pyrenylcarbene into the O-H bonds of alcohols, phenols, water, and carboxylic acids. uchile.clbevital.no This is one of the most widely utilized reactions of 1-pyrenyldiazomethane, especially for creating fluorescent ester derivatives for analytical purposes. bevital.noresearchgate.net

C-Si and C-S Bond Formation: Based on established carbene chemistry, the formation of C-Si and C-S bonds is anticipated through the insertion of 1-pyrenylcarbene into the corresponding Si-H and S-H bonds. These reactions provide routes to pyrenyl-functionalized organosilanes and organosulfur compounds.

Radical Transformations and Photoredox Catalysis

Photocatalytic Generation of Radicals from Diazo Compounds

Light-driven photoredox catalysis has become a significant tool in organic synthesis, enabling the generation of highly reactive intermediates under mild conditions. nih.gov Diazo compounds, including 1-pyrenyldiazomethane, can serve as precursors for radical generation through photocatalytic processes. nih.govgoogle.com In these reactions, a photocatalyst, upon absorbing light, reaches an excited state with enhanced oxidizing or reducing power. nih.govbeilstein-journals.orgrsc.org This excited photocatalyst can then interact with a diazo compound to initiate a single electron transfer (SET) process, leading to the formation of a radical species. beilstein-journals.orgnih.gov For instance, the excited state of a photocatalyst can oxidize an amine to generate an aminium radical cation and a reduced photocatalyst. nih.gov While not directly involving 1-pyrenyldiazomethane, this principle illustrates the general mechanism of photocatalytic radical generation.

The generation of radicals from various precursors is a key step in many photoredox-catalyzed reactions. chim.it For example, alkyl radicals can be generated from the decarboxylation of carboxylic acids or their activated derivatives, from boron compounds, sulfur compounds, and alkyl halides. chim.it In the context of diazo compounds, fluorescent diazoalkanes like 1-pyrenyldiazomethane are known to react and form esters, and under photoredox conditions, similar diazo compounds can be precursors to radical intermediates. google.com The efficiency of these photocatalytic systems can sometimes be diminished by back-electron transfer or other undesired side reactions, which highlights the importance of understanding the mechanistic details to optimize reaction conditions. nih.gov

Mechanistic Pathways of Radical Intermediates

Once generated, radical intermediates can participate in a variety of chemical transformations. libretexts.org The specific pathway taken by a radical depends on its structure and the reaction environment. Common reaction pathways for radical intermediates include abstraction, disproportionation, β-cleavage, and dimerization. libretexts.org

Reactivity with Carboxylic Acids and Esterification Mechanisms

Catalyst-Free Esterification at Room Temperature

1-Pyrenyldiazomethane (PDAM) is a notable reagent for the derivatization of carboxylic acids, offering the significant advantage of reacting without the need for a catalyst at room temperature. bevital.nofishersci.se This contrasts with traditional esterification methods that often require heating and an acid catalyst, such as concentrated sulfuric acid. byjus.comchemguide.co.ukchemguide.co.uk The reaction between this compound and carboxylic acids can proceed in both protic and aprotic solvents. bevital.no This catalyst-free approach simplifies the reaction setup and avoids potential side reactions that can be promoted by harsh catalytic conditions. bevital.no

The reaction is particularly useful for the fluorescent labeling of carboxylic acids for analytical purposes, such as in liquid chromatography. bevital.nonih.gov The stability of both the this compound reagent and the resulting ester products is a key advantage. bevital.no Research has shown that even in an aqueous medium, this compound can react with dicarboxylic acids to form monoesters in high yield, particularly at alkaline pH. bevital.no

Formation of 1-Pyrenylmethyl Esters

The reaction of 1-pyrenyldiazomethane with carboxylic acids yields highly fluorescent 1-pyrenylmethyl esters. bevital.nofishersci.se This reaction involves the protonation of the diazo compound by the carboxylic acid, followed by the loss of dinitrogen gas (N₂) and the formation of a carbocation intermediate. This intermediate is then attacked by the carboxylate anion to form the ester.

In the case of dicarboxylic acids, studies have shown that this compound reacts to form a monoester, with one carboxylic group remaining underivatized. bevital.no This selective derivatization results in a product with unique chromatographic properties due to the presence of the free carboxyl group, which influences its retention on reversed-phase and anion-exchange columns depending on the pH of the mobile phase. bevital.no The structure of these monoesters has been confirmed by techniques such as gas chromatography-mass spectrometry (GC/MS) after methylation of the remaining free carboxylic acid. bevital.no

Reactions with Phosphate Moieties and Alkylation

1-Pyrenyldiazomethane has been demonstrated to be a versatile reagent for the alkylation of nucleotide phosphates. researchgate.net It reacts quantitatively and selectively with the phosphate groups of 2'-, 3'-, and 5'-nucleotide phosphates, irrespective of the specific nucleic base. researchgate.net This reactivity is significant as the alkylation of phosphate groups is a key reaction in the study of nucleic acids and their analogs. researchgate.netacs.org

The pKa of the acidic group plays a crucial role in its reactivity with diazo compounds, and the relatively high pKa of phosphate groups can be exploited to achieve selective alkylation. researchgate.net The reaction of diazo compounds with phosphate esters has been utilized in the synthesis of "caged" compounds, where a photolabile protecting group is attached to a phosphate moiety. researchgate.net While the specific mechanism for this compound with phosphates follows the general principle of diazoalkane reactivity with acids, detailed mechanistic studies for this specific reaction are part of a broader investigation into the alkylation of biologically important phosphate-containing molecules. researchgate.netacs.org The development of reagents like this compound that react efficiently with phosphates under mild conditions is crucial for applications in biochemical analysis and the synthesis of modified biomolecules. fishersci.seacs.org

Reactivity with Biomolecules Beyond Carboxylic Acids and Phosphates

While the primary and most well-documented reactivity of 1-pyrenyldiazomethane (this compound) is with carboxylic acids and phosphate groups, its interactions with other functional groups on biomolecules, particularly within proteins and nucleic acids, are of significant interest for its application in chemical biology and proteomics. The selectivity of this compound is a key factor in its utility as a derivatization agent.

The reactivity of this compound extends to the complex environment of glycopeptides, where it has been utilized to enhance their detection in mass spectrometry. oup.comnih.gov In this context, this compound's reactivity is still directed towards carboxylic acid moieties. Specifically, it derivatizes the C-terminal carboxyl group of the peptide, as well as the side-chain carboxyl groups of aspartic acid (Asp) and glutamic acid (Glu) residues. oup.comnih.gov This specific labeling of carboxyl groups within the peptide backbone of a glycopeptide, without altering the glycan part, has been a valuable tool for the structural analysis of N-linked glycopeptides. oup.comoup.com

In the realm of nucleic acids, the reactivity of this compound has been shown to be selective for the phosphate backbone. Studies have demonstrated that this compound reacts quantitatively and selectively with 2'-, 3'-, and 5'-nucleotide phosphates. This reaction proceeds without a catalyst and at room temperature. mdpi.com However, there is a lack of evidence in the scientific literature to suggest that 1-pyrenyldiazomethane reacts with the nucleobases (adenine, guanine, cytosine, thymine, or uracil) of DNA and RNA under standard derivatization conditions. The primary interaction remains the esterification of the phosphate groups.

There is limited to no specific information available in the reviewed literature regarding the reactivity of 1-pyrenyldiazomethane with other common nucleophilic functional groups found in biomolecules, such as the thiol group of cysteine, the hydroxyl groups of serine and threonine, or the imidazole (B134444) ring of histidine. The general reactivity of diazo compounds suggests potential for side reactions, but the established use of this compound points towards a high degree of selectivity for carboxylic acids and phosphates under controlled reaction conditions. The absence of reports on reactions with these other functional groups suggests that such reactions are either not significant or have not been a focus of investigation.

The following table summarizes the observed reactivity of 1-pyrenyldiazomethane with various biomolecular functional groups based on available research.

| Biomolecule Functional Group | Amino Acid/Nucleotide Component | Reactivity with 1-Pyrenyldiazomethane | Product |

| Carboxyl Group | C-terminus of peptides, Aspartic Acid, Glutamic Acid | Yes | Pyrenylmethyl ester |

| Phosphate Group | Nucleotide phosphates (2', 3', 5') | Yes | Pyrenylmethyl phosphate ester |

| Thiol Group | Cysteine | No significant reactivity reported | Not applicable |

| Hydroxyl Group | Serine, Threonine, Carbohydrates | No significant reactivity reported | Not applicable |

| Imidazole Group | Histidine | No significant reactivity reported | Not applicable |

| Nucleobases | Adenine, Guanine, Cytosine, Thymine, Uracil | No significant reactivity reported | Not applicable |

Applications of 1 Pyrenyldiazomethane in Advanced Analytical Chemistry and Chemical Biology

Fluorescent Labeling in Chromatography

1-Pyrenyldiazomethane (PDAM) is a fluorescent labeling reagent utilized in analytical chemistry, particularly for the sensitive detection of carboxylic acids in liquid chromatography. nih.govfishersci.com It reacts with carboxylic acids to form stable and highly fluorescent 1-pyrenylmethyl esters. fishersci.comresearchgate.net This derivatization process is advantageous as it can proceed at room temperature without the need for a catalyst. researchgate.netbevital.no The resulting ester derivatives exhibit strong fluorescence, with excitation and emission maxima typically around 340 nm and 395 nm, respectively, allowing for highly sensitive fluorometric detection. researchgate.net this compound is noted for its greater chemical stability compared to other diazoalkane reagents like 9-anthryldiazomethane (B78999) (ADAM). fishersci.com

The application of this compound as a labeling agent enhances the detection sensitivity for a variety of carboxylic acids, including short- and long-chain fatty acids and prostaglandins (B1171923), which can be effectively separated on reversed-phase chromatography columns. researchgate.net The detection limits for this compound conjugates are reported to be in the femtomole range, highlighting the method's high sensitivity. fishersci.com

Liquid Chromatography with Fluorescence Detection (LC-FLD)

The use of 1-pyrenyldiazomethane (this compound) as a pre-column derivatization reagent is a well-established strategy in liquid chromatography with fluorescence detection (LC-FLD) for the analysis of compounds containing carboxylic acid groups. nih.govfishersci.com This approach significantly enhances the sensitivity and selectivity of detection for these analytes, which often lack a natural chromophore or fluorophore. bevital.no

Derivatization of Carboxylic Acids for Enhanced Detection

1-Pyrenyldiazomethane (this compound) readily reacts with carboxylic acids to form highly fluorescent 1-pyrenylmethyl esters. researchgate.netbevital.no This reaction typically occurs at room temperature and does not require a catalyst, making the derivatization process straightforward. researchgate.netbevital.no The resulting esters are stable and can be separated using reversed-phase liquid chromatography. researchgate.netbevital.no The intense fluorescence of the pyrene (B120774) moiety allows for detection at very low concentrations, often reaching the femtomole level. fishersci.com

This derivatization strategy has been successfully applied to a wide range of carboxylic acids. For instance, both short- and long-chain fatty acids, as well as prostaglandins, have been derivatized with this compound and subsequently analyzed by LC-FLD. researchgate.net In the case of dicarboxylic acids, such as methylmalonic acid (MMA), studies have shown that under specific aqueous conditions, this compound selectively reacts with one of the carboxylic groups, leaving the other underivatized. bevital.no This monoester formation results in unique chromatographic properties that can be exploited for separation. bevital.no The retention of these derivatives on reversed-phase and anion-exchange columns is influenced by the pH of the mobile phase due to the ionization of the free carboxyl group. bevital.no

The stability of both the this compound reagent and the resulting ester derivatives is a key advantage over other labeling agents like 9-anthryldiazomethane (ADAM). fishersci.com This stability contributes to the robustness and reproducibility of analytical methods.

Analysis of Short-Chain Fatty Acids (SCFAs)

The analysis of short-chain fatty acids (SCFAs) in complex biological samples presents analytical challenges. emich.edu Derivatization with 1-pyrenyldiazomethane (this compound) offers a robust method to analyze SCFAs with high sensitivity and minimal sample preparation. emich.eduemich.edu This technique converts the non-fluorescent SCFAs into highly fluorescent esters, enabling their detection by LC-FLD. emich.edu

The derivatization reaction with this compound is simple and rapid, proceeding at room temperature. emich.edu This method aids in the recovery of SCFAs from the sample matrix and improves sensitivity and limits of detection. emich.edu A headspace solid-phase microextraction (HS-SPME) method has been developed where SCFAs from fecal samples are derivatized in-situ on the fiber with this compound. nih.gov This approach yields sharp, well-resolved chromatographic peaks without interference and allows for accurate quantification when combined with the use of deuterated internal standards. nih.gov

The application of this compound derivatization has proven effective in differentiating SCFA profiles in clinical studies, for example, between healthy individuals and patients with cystic fibrosis. nih.gov It has also enabled the identification of less commonly reported SCFAs, such as 2-methylbutyric acid, in all fecal samples analyzed in one study. nih.gov

| SCFA Derivatization Method | Key Features | Application | Reference |

| LC-FLD with this compound | High sensitivity, minimal sample preparation, rapid room temperature reaction. | Analysis of complex SCFA samples. | emich.eduemich.edu |

| HS-SPME with on-fiber this compound derivatization | Sharp, well-resolved peaks, no interference, accurate quantification with deuterated standards. | Analysis of fecal SCFAs. | nih.gov |

Determination of Prostaglandins and Isoprostanes

The determination of prostaglandins and their isomers, isoprostanes, which are important biomarkers of oxidative stress, can be achieved with high sensitivity using 1-pyrenyldiazomethane (this compound) derivatization followed by high-performance liquid chromatography (HPLC) with fluorescence detection. nih.gov F2-isoprostanes, produced by the free radical oxidation of phospholipids (B1166683), are particularly relevant in this context. nih.govnih.gov

The analytical challenge in quantifying F2-isoprostanes lies in their numerous isomeric forms and the presence of interfering products from the degradation of the this compound reagent itself. nih.gov To address this, a specific derivatization and purification procedure has been developed. This involves the sorption of prostaglandin (B15479496) F2α (PGF2α) isomers onto a cellulose (B213188) support, followed by derivatization with this compound. nih.gov A subsequent washing step removes a significant portion of the interfering contaminants, while the fluorescently labeled PGF2α derivatives remain bound to the cellulose. nih.gov

These derivatives can then be quantitatively extracted and further purified using solid-phase extraction on silica (B1680970) cartridges and normal-phase HPLC. nih.gov The final quantitative analysis is performed by reverse-phase HPLC with fluorescent detection, achieving detection limits in the picogram range (5-10 pg). nih.gov This method demonstrates excellent resolution in separating different PGF2α isomers, making it suitable for both quantification and pre-mass spectrometry separation. nih.gov

Quantitation of Toxins (e.g., Diarrhetic Shellfish Poisoning Toxins)

1-Pyrenyldiazomethane (this compound) serves as a valuable fluorescent labeling reagent for the quantitative analysis of Diarrhetic Shellfish Poisoning (DSP) toxins using High-Performance Liquid Chromatography with fluorescence detection (HPLC-FLD). nih.govresearchgate.net DSP toxins, such as okadaic acid (OA) and its derivatives (DTX-1, DTX-2, DTX-3), are lipid-soluble polyethers that contain a free carboxylic acid group, making them suitable for derivatization with this compound. nih.gov

The derivatization of these toxins with this compound results in highly fluorescent esters, enabling their sensitive detection. nih.govuchile.cl This method is crucial for public health and the shellfish industry, as DSP toxins are potent and can cause gastrointestinal illness even at low concentrations. nih.govscilit.com The use of this compound in HPLC-FLD provides a quantitative method for monitoring these toxins in shellfish and the dinoflagellates that produce them. nih.govresearchgate.net

Research has demonstrated the successful application of this compound for the analysis of DSP toxins in Chilean mussels and cultured dinoflagellates. nih.govuchile.cl The this compound-derivatized toxins are separated on a reversed-phase column and detected by a fluorescence detector. uchile.cl While other reagents like 9-anthryldiazomethane (ADAM) can also be used, this compound offers advantages in terms of stability. fishersci.comnih.gov However, the reactivity of this compound has been noted as potentially insufficient in some comparative studies of derivatization reagents for DSP toxins. nih.gov Despite this, the method has been effectively used for the routine analysis of DSP toxins in real-world samples. uchile.cl

| Toxin | Analytical Method | Key Finding | Reference |

| Okadaic Acid (OA) and Dinophysistoxins (DTXs) | HPLC-FLD with this compound derivatization | Enables quantitative analysis of DSP toxins in shellfish. | nih.govresearchgate.net |

| Okadaic Acid (OA) | HPLC-FLD with this compound derivatization | This compound derivatization allows for sensitive detection of OA in dinoflagellate extracts. | uchile.cl |

Metabolite Analysis in Biological Samples

1-Pyrenyldiazomethane (this compound) is a versatile reagent for the analysis of various metabolites in biological samples through derivatization and subsequent liquid chromatography with fluorescence detection. researchgate.net Its primary application lies in the labeling of carboxylic acids, which are common functional groups in many endogenous compounds. fishersci.comemich.edu

A notable application is the automated assay for methylmalonic acid (MMA) in serum and urine, a key diagnostic marker for cobalamin (vitamin B12) deficiency. researchgate.net In this method, MMA is derivatized with this compound in an aqueous medium. researchgate.net A unique aspect of this reaction with short-chain dicarboxylic acids like MMA is that only one of the two carboxylic acid groups reacts with this compound, forming a monoester. bevital.noresearchgate.net The remaining free carboxylic acid group allows for selective retention of the derivative on anion-exchange columns for solid-phase extraction, which can be automated. researchgate.net The subsequent analysis by LC-FLD provides a sensitive and reliable quantification of MMA in biological fluids. researchgate.net

The derivatization with this compound has also been applied to the analysis of other metabolites, including fatty acids released from cells in culture. sigmaaldrich.com This approach offers a highly sensitive method to study cellular processes involving fatty acid metabolism. sigmaaldrich.com The stability of this compound and its derivatives contributes to the robustness of these analytical methods for complex biological matrices. bevital.no

| Metabolite | Biological Matrix | Analytical Technique | Key Aspect of Method | Reference |

| Methylmalonic Acid (MMA) | Serum, Urine | Automated LC-FLD | Derivatization with this compound to form a monoester, followed by automated solid-phase extraction. | researchgate.net |

| Fatty Acids | Cell Culture | HPLC with fluorescence detection | Selective derivatization of endogenous fatty acids with this compound for high-sensitivity analysis. | sigmaaldrich.com |

Gas Chromatography (GC) Applications with Derivatization

1-Pyrenyldiazomethane (this compound) serves as a crucial derivatizing agent in gas chromatography (GC), particularly for the analysis of compounds that are otherwise difficult to analyze due to low volatility or poor chromatographic behavior. emich.edusigmaaldrich.comemich.educhromatographyonline.comualg.pt Derivatization with this compound converts analytes, such as short-chain fatty acids (SCFAs), into more volatile and thermally stable esters, which enhances their separation and detection by GC. emich.eduemich.edu This technique is often coupled with mass spectrometry (GC/MS) for definitive identification and quantification. ualg.ptresearchgate.net

Sample Preparation and Derivatization for GC/MS

Effective sample preparation is paramount for successful GC/MS analysis. For compounds that are semi-volatile or polar, derivatization is a key step to improve their volatility and detection sensitivity. uoguelph.cahplcvials.com The general workflow involves dissolving the sample in a suitable volatile organic solvent, such as dichloromethane (B109758) or hexane, to a concentration of approximately 10 µg/mL. uoguelph.ca It is critical to ensure the sample is free of particulates to prevent blockage of the GC syringe and contamination of the injector and column. uoguelph.ca

The derivatization of acidic compounds with 1-pyrenyldiazomethane is a common strategy. emich.edusigmaaldrich.comemich.edu This reaction typically involves mixing the analyte with a solution of this compound in a solvent like ethyl acetate (B1210297). emich.edu The reaction proceeds readily at room temperature, converting carboxylic acids into their corresponding pyrenylmethyl esters. researchgate.netbevital.no These esters are significantly more volatile and produce strong signals in fluorescence or mass spectrometry detectors. emich.eduresearchgate.net For instance, the derivatization of short-chain fatty acids with this compound has been shown to be a rapid and simple method that aids in their recovery from complex biological matrices and improves sensitivity and limits of detection. emich.edu

Solid-phase microextraction (SPME) can be combined with on-fiber derivatization using this compound for the analysis of volatile fatty acids, offering a solvent-free and sensitive method. emich.edu This approach involves exposing an SPME fiber coated with the derivatizing agent to the sample headspace, where the analytes are simultaneously extracted and derivatized before being introduced into the GC/MS system.

Table 1: GC/MS Sample Preparation and Derivatization Parameters

| Parameter | Recommendation | Rationale |

|---|---|---|

| Sample State | Liquid or dissolved solid | Ensures compatibility with GC injection. |

| Solvent | Volatile organic (e.g., dichloromethane, hexane, ethyl acetate) | Ensures solvent does not interfere with analysis and is compatible with the GC system. uoguelph.ca |

| Concentration | Approx. 10 µg/mL | Aims for a column loading of ~10 ng with a 1 µL splitless injection. uoguelph.ca |

| Sample Purity | Free of particles/precipitate | Prevents blockage and contamination of the instrument. uoguelph.ca |

| Vial Type | Glass 1.5 mL GC autosampler vials | Avoids leaching of plasticizers. uoguelph.ca |

| Derivatizing Agent | 1-Pyrenyldiazomethane (this compound) | Reacts with carboxylic acids to form volatile, fluorescent esters. emich.eduresearchgate.net |

| Reaction Conditions | Room temperature | The reaction is typically rapid and does not require heating. bevital.no |

| Injection Volume | 1 µL (splitless) | A common injection volume for achieving good sensitivity. uoguelph.ca |

Chemical Probes and Biomolecule Modification

1-Pyrenyldiazomethane is a versatile fluorescent labeling reagent used for the modification of various biomolecules. fishersci.sethermofisher.comcacheby.com Its diazoalkane functional group reacts with carboxylic acids and phosphates, making it a valuable tool for tagging proteins, synthetic polymers, and nucleic acids. fishersci.sethermofisher.com The pyrene moiety provides a strong fluorescent signal, allowing for sensitive detection of the labeled molecules. researchgate.net

Fluorescent Labeling of Proteins and Synthetic Polymers

This compound is employed for the direct modification of carboxylic acid residues in proteins and synthetic polymers. fishersci.sethermofisher.comcacheby.comthermofisher.com This esterification reaction typically occurs in organic solvents, as the reaction is not efficient in aqueous solutions and the resulting esters can be unstable in water. thermofisher.com The high chemical stability of this compound makes it a preferred alternative to other similar reagents like 9-anthryldiazomethane (ADAM). thermofisher.com The detection limit for this compound-labeled conjugates is notably low, around 20-30 femtomoles, which is significantly better than that of ADAM conjugates. fishersci.se

The selection of a fluorescent marker for labeling polymers is crucial and depends on its photophysical properties and the presence of a functional group for covalent attachment. nih.gov The labeling chemistry should be efficient and mild to avoid degradation of the fluorophore or the polymer. nih.gov

Nucleic Acid Labeling and Modification

1-Pyrenyldiazomethane and its derivatives are effective for labeling nucleic acids by reacting with the phosphate (B84403) groups. researchgate.netacs.org This alkylation of the phosphate backbone provides a direct and efficient method for attaching a fluorescent tag to DNA and RNA. researchgate.netacs.org This labeling strategy is particularly useful for applications such as DNA chip and microarray analysis, where labeled nucleic acid targets are hybridized to oligonucleotide probes. acs.org

The reaction of aryldiazomethanes, including this compound derivatives, with phosphates in nucleotides, oligonucleotides, DNA, and RNA is selective and efficient. acs.orgacs.org This method avoids some of the drawbacks of enzymatic labeling, such as potential alteration of the amplified product and the need for precise calibration of enzyme activity. acs.org For instance, a derivative of this compound, m-(N-Biotinoylamino)phenylmethyldiazomethane (m-BioPMDAM), has been successfully used to label nucleic acids for analysis on high-density DNA chips. acs.org The resulting labeled nucleic acids maintain their base-pairing capability, which is critical for the specificity of hybridization-based detection. acs.org

Table 2: Comparison of Nucleic Acid Labeling Methods

| Labeling Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Enzymatic Incorporation | Incorporation of labeled nucleotides during target amplification or postsynthetically. | Widely used. | Can alter the amplified product; requires precise enzyme calibration. acs.org |

| 1-Pyrenyldiazomethane (this compound) Derivatization | Direct alkylation of phosphate groups in the nucleic acid backbone. | Direct, efficient, does not significantly disrupt base pairing, high sensitivity. researchgate.netacs.org | Requires removal of unreacted label. acs.org |

Membrane Labeling for Probe Studies

While direct evidence for the use of 1-pyrenyldiazomethane specifically for membrane labeling in probe studies is limited in the provided context, its reactivity towards carboxylic acids suggests a potential application. Fluorescent diazoalkanes like this compound can potentially react with lipid-associated carboxylic acids within membrane-bound proteins or with free fatty acids in the membrane. thermofisher.com This would allow for the introduction of a fluorescent pyrene probe into the membrane environment, enabling studies on membrane structure and dynamics.

Investigation of Biological Processes

The ability of 1-pyrenyldiazomethane to label key biological molecules makes it a valuable tool for investigating various biological processes. acs.orgd-nb.infooup.com By tagging specific molecules, researchers can track their localization, interactions, and transformations within complex biological systems.

The derivatization of short-chain fatty acids (SCFAs) with this compound allows for their analysis in biological samples, which is important for diagnosing certain diseases and evaluating treatment efficacy. emich.edu The analysis of glycans, which play crucial roles in processes from fertilization to cell death, can also be enhanced by derivatization. d-nb.info For instance, derivatization with 1-pyrenyldiazomethane has been shown to enhance the ionization of glycopeptides in mass spectrometry, facilitating their analysis. d-nb.infosciencechina.cn

Furthermore, the labeling of nucleic acids with this compound derivatives is fundamental for DNA chip technology, which is a powerful tool for assessing genetic diversity and is used in medical research and molecular diagnostics. acs.org This technology relies on the hybridization of labeled nucleic acid targets to a large set of oligonucleotide probes, enabling the large-scale and high-resolution analysis of genetic information. acs.org

Indicators of Intracellular Cobalamin Function

1-Pyrenyldiazomethane (this compound) serves as a crucial fluorescent labeling reagent in the determination of methylmalonic acid (MMA), a key indicator of intracellular cobalamin (vitamin B12) function. researchgate.netbevital.no Cobalamin is an essential cofactor for the mitochondrial enzyme methylmalonyl-CoA mutase, which catalyzes the conversion of methylmalonyl-CoA to succinyl-CoA. bevital.nomspca.org When cobalamin is deficient, this enzymatic reaction is impaired, leading to an accumulation of methylmalonyl-CoA and consequently elevated levels of MMA in bodily fluids such as plasma and urine. bevital.nococukmetabolizma.com Therefore, the quantification of MMA provides a reliable assessment of functional cobalamin deficiency. researchgate.netbevital.no

The use of this compound in MMA analysis is based on its reaction with the carboxylic acid group of MMA to form a highly fluorescent 1-pyrenylmethyl ester derivative. researchgate.netnih.gov This derivatization allows for sensitive detection using fluorescence-based techniques, such as high-performance liquid chromatography (HPLC) with fluorescence detection. researchgate.netbevital.no An automated HPLC assay has been developed for the analysis of MMA in serum and urine, which involves the derivatization of MMA with this compound. researchgate.net This method demonstrates a low detection limit, making it suitable for determining MMA concentrations in healthy individuals and for diagnosing cobalamin deficiency. researchgate.net

The derivatization reaction with this compound can be performed in an aqueous matrix. bevital.no The resulting 1-pyrenylmethyl methylmalonate monoester is stable and exhibits strong fluorescence, with an excitation maximum at 340 nm and emission maxima at 376 and 395 nm. bevital.no The unique chromatographic properties of the MMA-PDAM derivative, specifically its retention on anion-exchange columns due to the unreacted carboxylic acid group, facilitate its separation and purification for accurate quantification. researchgate.netbevital.no

Table 1: Analytical Parameters of MMA-PDAM Derivative

| Parameter | Value | Reference |

|---|---|---|

| Excitation Maximum | 340 nm | bevital.no |

| Emission Maxima | 376 nm and 395 nm | bevital.no |

| Detection Limit in Serum | ~20 nmol/L | researchgate.net |

| Linear Range in Serum | 0.1-1000 µmol/L | researchgate.net |

The measurement of MMA is a more sensitive and specific marker for cobalamin function compared to other markers like homocysteine, which can be elevated due to other deficiencies, such as folate deficiency. bevital.no The established assays using this compound have become valuable tools in clinical chemistry for the diagnosis and monitoring of cobalamin deficiency, particularly in cases with subtle or atypical symptoms. researchgate.netbevital.no

Biomarkers of Oxidative Stress

1-Pyrenyldiazomethane is also utilized in the detection of biomarkers for oxidative stress, particularly in the analysis of lipid peroxidation products. nih.govresearchgate.net Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects through antioxidant defenses. arccjournals.com This imbalance can lead to cellular damage, including the oxidative degradation of lipids, a process known as lipid peroxidation. nih.gov

F2-isoprostanes, which are prostaglandin-like compounds, are produced during the free-radical-mediated oxidation of phospholipids in cell membranes and are considered reliable biomarkers of in vivo oxidative stress. nih.govresearchgate.net The analysis of F2-isoprostanes is challenging due to the existence of numerous isomers. nih.gov Derivatization with 1-pyrenyldiazomethane converts the carboxylic acid group of F2-isoprostanes into highly fluorescent 1-pyrenylmethyl esters. nih.gov This chemical modification significantly enhances the sensitivity of detection, allowing for their quantification at the picogram level using high-performance liquid chromatography (HPLC) with fluorescence detection. nih.gov

A developed methodology involves the derivatization of F2-isoprostanes with this compound on a cellulose support, which helps to reduce interference from this compound degradation products. nih.gov The resulting fluorescent esters can then be purified and analyzed by reverse-phase HPLC. nih.gov This technique has shown a detection limit of 5-10 pg, enabling the sensitive measurement of these oxidative stress markers. nih.gov

Table 2: Application of 1-Pyrenyldiazomethane in F2-Isoprostane Analysis

| Analyte | Derivatizing Agent | Analytical Technique | Detection Limit | Reference |

|---|---|---|---|---|

| F2-Isoprostanes | 1-Pyrenyldiazomethane (this compound) | HPLC with Fluorescence Detection | 5-10 pg | nih.gov |

The application of this compound extends to other markers of lipid peroxidation as well. core.ac.uk The ability to tag carboxylic acid-containing molecules with a highly fluorescent pyrene group makes this compound a versatile reagent in the study of oxidative stress and its role in various pathological conditions. nih.govfrontiersin.org

Advanced Spectroscopic and Analytical Characterization of Pdam Derivatives

Fluorescence Spectroscopy of PDAM Derivatives

This compound is a fluorescent labeling reagent used specifically for the determination of carboxylic acids. researchgate.net The reaction between this compound and a carboxylic acid yields a stable and highly fluorescent 1-pyrenylmethyl ester derivative, which can be sensitively detected. researchgate.net

The fluorescence spectra of this compound derivatives are characterized by distinct excitation and emission maxima. For pyrenyl esters, the excitation wavelength is typically around 340-342 nm. researchgate.netemich.edubevital.no The emission spectra often show two maximal peaks, a characteristic feature of the pyrene (B120774) fluorophore. For instance, the this compound ester of deoxycholic acid exhibits an excitation maximum at 342 nm and emission maxima at 375 nm and 395 nm. researchgate.net Similarly, derivatives of methylmalonic acid (MMA) and ethylmalonic acid (EMA) have an excitation maximum at 340 nm and emission maxima at 376 nm and 395 nm. bevital.no The fluorescence spectra for these dicarboxylic acid derivatives were found to be identical and independent of the buffer composition or pH ranging from 2.9 to 9.3. bevital.no

| This compound Derivative | Excitation Maximum (nm) | Emission Maxima (nm) | Solvent/Medium |

|---|---|---|---|

| This compound Ester of Deoxycholic Acid | 342 researchgate.net | 375, 395 researchgate.net | Ethyl Acetate (B1210297) researchgate.net |

| This compound (unreacted) | 340 emich.edu | 395 emich.edu | Ethyl Acetate emich.edu |

| Pyrenyl Ester of Butyric Acid | 340 emich.edu | 395 emich.edu | Ethyl Acetate emich.edu |

| This compound Monoester of Methylmalonic Acid (MMA) | 340 bevital.no | 376, 395 bevital.no | Aqueous Buffer with Acetonitrile (B52724) bevital.no |

| This compound Monoester of Ethylmalonic Acid (EMA) | 340 bevital.no | 376, 395 bevital.no | Aqueous Buffer with Acetonitrile bevital.no |

The derivatization with this compound results in products with intense fluorescence. bevital.no The fluorescence intensity of the deoxycholic acid (DOCA) ester derived from this compound was found to be two times stronger than a derivative formed with 9-anthryldiazomethane (B78999) (ADAM). researchgate.net The conditions during derivatization can influence the resulting signal; for example, when derivatizing methylmalonic and ethylmalonic acids, a high fluorescence yield was achieved at alkaline pH. bevital.no The fluorescence quantum yield (ΦF) represents the probability of an excited molecule deactivating by emitting a photon. uci.edu While specific quantum yield values for many this compound derivatives are not extensively documented in the literature, pyrene derivatives in general are known to exhibit medium to high fluorescence quantum yields. researchgate.net The strong fluorescence of this compound esters allows for very low detection limits, often in the femtomole (fmol) range. researchgate.net

Excitation and Emission Maxima

Mass Spectrometry (MS) Analysis

Mass spectrometry is a critical tool for confirming the structure and purity of synthesized this compound and its reaction products. researchgate.net

In mass spectrometric analysis, this compound itself shows a distinct molecular ion peak. Analysis by mass chromatography revealed a molecular ion at a mass-to-charge ratio (m/z) of 216, which corresponds to the molecular weight of 1-pyrenyldiazomethane. researchgate.net A significant fragment ion is also observed at m/z 179, resulting from the cleavage of the diazo group and formation of the naphtalenbenzomethane ion, which helps to confirm the structure of the parent compound. researchgate.net

When analyzing this compound derivatives, the molecular ion of the product and characteristic fragment ions are identified. For example, the this compound derivative of methylmalonic acid (MMA), after methylation of its remaining free carboxylic acid group, was analyzed by Gas Chromatography/Mass Spectrometry (GC/MS). bevital.no The analysis showed a molecular ion at m/z 346. bevital.no A prominent fragment ion appeared at m/z 215, which corresponds to the cleavage of the ester bond and loss of the methylmalonic acid methyl monoester portion, leaving the pyrenylmethyl group. bevital.no This fragmentation pattern confirms that only one of the carboxylic groups of MMA had reacted with this compound. bevital.no

| Compound | Analysis Method | Molecular Ion (M+) [m/z] | Major Fragment Ion [m/z] | Inferred Structure of Fragment |

|---|---|---|---|---|

| 1-Pyrenyldiazomethane (this compound) | Mass Chromatography | 216 researchgate.net | 179 researchgate.net | Naphtalenbenzomethane researchgate.net |

| This compound-MMA derivative (methylated) | GC/MS | 346 bevital.no | 215 bevital.no | Pyrenylmethyl group bevital.no |

Chromatographic Behavior and Optimization of Analytical Methods

The chromatographic separation of this compound derivatives is essential for their analysis, and the properties of the mobile phase play a crucial role.

The chromatographic properties of this compound derivatives, particularly those derived from dicarboxylic acids, are significantly influenced by the pH of the mobile phase in reversed-phase liquid chromatography. bevital.no When dicarboxylic acids react with this compound, they typically form monoesters, leaving one carboxylic acid group free. bevital.no The ionization state of this free carboxyl group, which is governed by the mobile phase pH, affects the molecule's polarity and thus its retention on a reversed-phase column. bevital.no

For these acidic derivatives, a marked increase in the retention time (and capacity factor) is observed as the pH of the mobile phase is decreased. bevital.no This occurs because at a lower pH (below the analyte's pKa), the free carboxylic acid group is protonated and neutral. chromatographyonline.com This neutral form is less polar and more hydrophobic, leading to stronger interaction with the nonpolar stationary phase and therefore longer retention. chromatographyonline.com Conversely, at a higher pH (above the pKa), the carboxyl group is deionized to its negatively charged carboxylate form, making the molecule more polar and causing it to elute earlier. sigmaaldrich.com

The composition of the mobile phase, specifically the concentration of the organic modifier like acetonitrile, is also a key parameter. Gradient elution, where the concentration of the organic solvent is increased over time, is often used to separate different this compound derivatives. For example, this compound esters of several short-chain dicarboxylic acids have been successfully separated using an acetonitrile gradient in a formate (B1220265) buffer set to an acidic pH of 2.5. bevital.no

Resolution and Separation of Isomers

The derivatization of chiral or isomeric compounds with 1-pyrenyldiazomethane (this compound) results in the formation of diastereomeric or isomeric esters. These derivatives, unlike the original enantiomers, possess distinct physical and chemical properties, which allows for their separation and resolution using various chromatographic techniques. High-performance liquid chromatography (HPLC) is a particularly powerful tool for this purpose, enabling the separation and quantification of individual isomers.

A significant application of this methodology is in the analysis of complex biological molecules, such as F2-isoprostanes, which are reliable biomarkers of oxidative stress. nih.gov F2-isoprostanes exist as numerous isomers, and their analysis often requires preliminary chromatographic separation before detection by mass spectrometry. nih.gov Derivatization with this compound converts these prostaglandin (B15479496) isomers into highly fluorescent 1-pyrenylmethyl esters, facilitating their detection. nih.gov

The separation of these this compound-derivatized isomers can, however, be complicated by the presence of interfering products from the degradation of this compound itself. nih.govresearchgate.net To address this, a multi-step purification and separation procedure has been developed. This process involves initial derivatization on a solid support to minimize contaminants, followed by solid-phase extraction and subsequent HPLC separation. nih.gov

Research findings have demonstrated that a combination of normal-phase and reverse-phase HPLC can achieve remarkable resolution of different prostaglandin F(2alpha) (PGF(2α)) isomers derivatized with this compound. nih.gov Normal-phase HPLC with wet ethyl acetate as the mobile phase can be used for both sample purification and pre-mass spectrometry separation. nih.gov Following this, quantitative analysis is often performed using reverse-phase HPLC with fluorescence detection. nih.gov

The separation of diastereomeric esters formed from a racemic mixture and a chiral reagent is a well-established principle for resolving enantiomers. libretexts.orglibretexts.org In the context of this compound, if a racemic carboxylic acid is derivatized, the resulting diastereomeric esters can be separated by standard chromatographic methods due to their different physical properties. libretexts.org The choice of chromatographic conditions, including the stationary and mobile phases, is crucial for achieving optimal separation. researchgate.net For instance, the polarity and rigidity of the derivatizing groups can significantly influence the retention behavior and separability of diastereomers in both normal-phase and reversed-phase HPLC. researchgate.net

Below are tables summarizing the chromatographic systems used for the separation of this compound-derivatized isomers, based on published research findings.

Table 1: HPLC Systems for Separation of this compound-Derivatized Prostaglandin F(2α) Isomers

| Chromatographic Mode | Stationary Phase | Mobile Phase | Purpose | Detection | Reference |

| Normal-Phase HPLC | Silica (B1680970) Cartridge | Ethyl acetate (for sample application), Ethyl acetate:methanol (B129727) (1:1) (for elution) | Solid-Phase Extraction/Purification | - | nih.gov |

| Normal-Phase HPLC | Not specified | Wet ethyl acetate | Final Purification / Pre-MS Separation | - | nih.gov |

| Reverse-Phase HPLC | Not specified | Not specified | Quantitative Analysis | Fluorescence | nih.gov |

Table 2: General Chromatographic Approaches for Diastereomer Separation

| Chromatographic Technique | Principle | Key Factors for Separation | Reference |

| High-Performance Liquid Chromatography (HPLC) | Diastereomers have different physical properties, leading to differential partitioning between the stationary and mobile phases. | Polarity and rigidity of the derivatizing moieties, choice of stationary phase (normal or reverse-phase), mobile phase composition. | researchgate.net |

| Gravity Column Chromatography | Separation based on differential adsorption to the stationary phase. | Polarity of the mobile phase (e.g., hexane/diethyl ether vs. hexane/ethyl acetate), stationary phase (e.g., silica gel). | reddit.com |

Theoretical and Computational Studies of 1 Pyrenyldiazomethane

Electronic Structure and Bonding Analysis

The electronic structure of 1-pyrenyldiazomethane is fundamental to its chemical behavior and photophysical properties. Computational methods, particularly Density Functional Theory (DFT), are employed to perform geometry optimization and analyze the molecule's bonding characteristics. numberanalytics.comrsc.org

Geometry optimization calculations yield the most stable three-dimensional arrangement of atoms, providing precise data on bond lengths, bond angles, and dihedral angles. This structural information is the foundation for all further computational analysis. For 1-pyrenyldiazomethane, the planarity of the pyrene (B120774) core is a key feature, while the diazomethane (B1218177) moiety introduces specific bonding patterns.

A crucial aspect of electronic structure analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgossila.comwikipedia.org The energy and spatial distribution of these orbitals govern the molecule's reactivity and its interaction with light. ossila.com For a molecule like 1-pyrenyldiazomethane, the HOMO is expected to have significant electron density on both the pyrene aromatic system and the diazomethane group, reflecting the locations of the most available electrons. libretexts.orgphyschemres.org The LUMO, representing the lowest energy destination for an electron, is typically distributed across the pyrene ring's π-antibonding system. physchemres.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's electronic stability and the energy required for electronic excitation. wikipedia.orgphyschemres.org

Natural Bond Orbital (NBO) analysis and Wiberg Bond Indices provide further quantitative details about bonding, such as the covalent and ionic character of bonds and their relative strengths. scielo.org.mx This analysis can confirm the delocalized π-system of the pyrene core and characterize the unique C-N and N-N bonds within the diazomethane functional group.

Table 1: Representative Calculated Structural Parameters for 1-Pyrenyldiazomethane This table presents typical bond lengths and angles that would be derived from a DFT-based geometry optimization. Actual values may vary slightly depending on the level of theory and basis set used.

| Parameter | Atoms Involved | Typical Calculated Value |

|---|---|---|

| Bond Length | C(pyrene)-C(diazo) | ~1.45 Å |

| Bond Length | C(diazo)-N | ~1.32 Å |

| Bond Length | N-N | ~1.14 Å |

| Bond Angle | C(pyrene)-C(diazo)-N | ~117° |

| Bond Angle | C(diazo)-N-N | ~178° (nearly linear) |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is instrumental in mapping the energetic landscape of chemical reactions. For 1-pyrenyldiazomethane, a key reaction is its use as a derivatizing agent for carboxylic acids. acs.orgbevital.no Theoretical modeling can elucidate the step-by-step mechanism of this process.

The reaction is modeled by identifying the structures of the reactants, products, and any intermediates, as well as the transition states (TS) that connect them. A transition state is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom; it represents the energetic barrier that must be overcome for the reaction to proceed.

The typical computational workflow involves:

Locating the Transition State: Algorithms are used to search the potential energy surface for the saddle point corresponding to the TS. For the reaction with a carboxylic acid, this TS would likely involve the transfer of the acidic proton to the carbon of the diazomethane group. unipi.it

Frequency Calculation: A vibrational frequency calculation is performed on the optimized TS structure. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the H-C bond formation and N-N bond stretching). rowansci.com

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation traces the minimum energy path downhill from the transition state, confirming that it connects the intended reactants and products. rowansci.comuni-muenchen.descm.comfaccts.de This provides a detailed picture of the geometric changes throughout the reaction. uni-muenchen.de

Table 2: Representative Calculated Energetics for the Reaction of 1-Pyrenyldiazomethane with a Carboxylic Acid (RCOOH) Values are hypothetical and representative of what would be obtained from DFT calculations for such a reaction mechanism.

| Reaction Step | Description | Calculated Parameter | Typical Value (kcal/mol) |

|---|---|---|---|

| Step 1: Protonation | RCOOH + Py-CHN₂ → [Py-CH₂N₂]⁺[RCOO]⁻ | Activation Energy (ΔE‡) | 10 - 15 |

| Step 2: Nucleophilic Attack | [Py-CH₂N₂]⁺[RCOO]⁻ → TS → Py-CH₂OCOR + N₂ | Activation Energy (ΔE‡) | 2 - 5 |

| Overall Reaction | RCOOH + Py-CHN₂ → Py-CH₂OCOR + N₂ | Reaction Enthalpy (ΔHrxn) | -30 to -40 (highly exothermic) |

Prediction of Reactivity and Selectivity